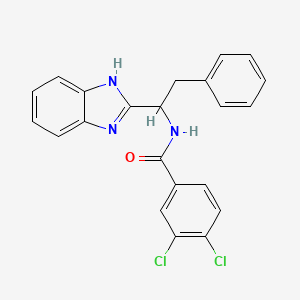
N-(1-(1H-1,3-Benzimidazol-2-yl)-2-phenylethyl)-3,4-dichlorobenzenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(1H-1,3-Benzimidazol-2-yl)-2-phenylethyl)-3,4-dichlorobenzenecarboxamide, also known as BRD-7880, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a member of the benzimidazole family and has been found to exhibit potent activity against several biological targets.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antioxidant Activities
N-(1-(1H-1,3-Benzimidazol-2-yl)-2-phenylethyl)-3,4-dichlorobenzenecarboxamide and its derivatives have been studied for their potential antimicrobial and antioxidant properties. For instance, a study by Sindhe et al. (2016) synthesized various N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamides, revealing promising antimicrobial activity against tested microorganisms and significant radical scavenging and ferrous ion chelating activity.
Photo-Physical Characteristics
The photo-physical properties of derivatives of N-(1-(1H-1,3-Benzimidazol-2-yl)-2-phenylethyl)-3,4-dichlorobenzenecarboxamide have also been explored. A study conducted by Padalkar et al. (2011) investigated novel derivatives for their absorption-emission properties, revealing their potential in fluorescent applications.
Anticancer Properties
The compound has shown potential in anticancer research. Salahuddin et al. (2014) evaluated various derivatives for their in vitro anticancer activity, with some compounds exhibiting moderate activity against breast cancer cell lines.
Molecular Docking and Antimicrobial Evaluation
Research has also focused on the molecular docking studies and antimicrobial evaluation of N-benzimidazol-1-yl-methyl-benzamide derivatives. Sethi et al. (2016) synthesized derivatives showing effective antimicrobial compounds, enhancing our understanding of their interaction with microbial proteins.
Antimicrobial Activity of Benzothiazole Derivatives
The antimicrobial activity of benzothiazole derivatives containing benzimidazole and imidazoline moieties has been studied by Chaudhary et al. (2011). Their research shows promising antibacterial and entomological activities for the synthesized compounds.
Anti-tubercular Properties
The anti-tubercular potential of substituted benzimidazoles, including this compound, has been explored by Manivannan (2019). Their work indicates the effectiveness of these compounds against various strains of mycobacterium species.
Poly(ADP-ribose) Polymerase Inhibition
The role of phenyl-substituted benzimidazole carboxamide derivatives as poly(ADP-ribose) polymerase (PARP) inhibitors has been studied in cancer treatment research. Penning et al. (2010) and Penning et al. (2009) have identified potent inhibitors showing promise for cancer therapy.
Eigenschaften
IUPAC Name |
N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-3,4-dichlorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Cl2N3O/c23-16-11-10-15(13-17(16)24)22(28)27-20(12-14-6-2-1-3-7-14)21-25-18-8-4-5-9-19(18)26-21/h1-11,13,20H,12H2,(H,25,26)(H,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKDBXWIZJQAGBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=NC3=CC=CC=C3N2)NC(=O)C4=CC(=C(C=C4)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(1H-1,3-Benzimidazol-2-yl)-2-phenylethyl)-3,4-dichlorobenzenecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

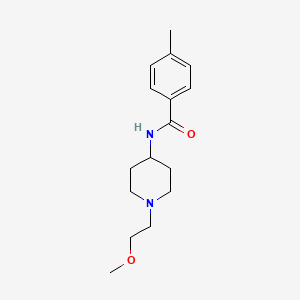
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2378646.png)
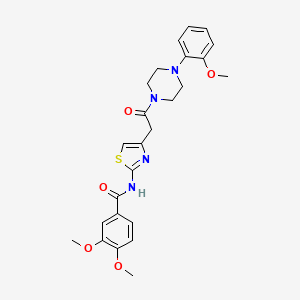
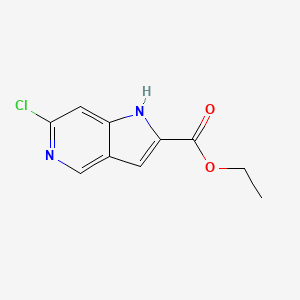
![N-(tert-butyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2378649.png)
![N-mesityl-2-(4-oxo[1]benzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2378650.png)
![1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine](/img/structure/B2378651.png)
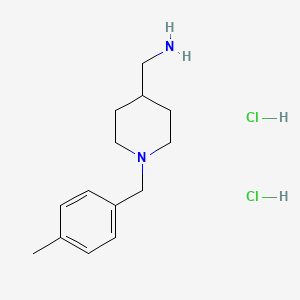
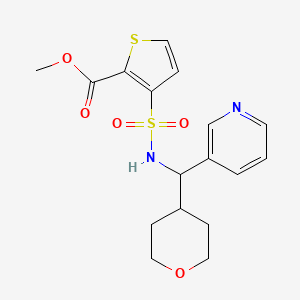
![9-(4-fluorophenyl)-1-methyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2378659.png)
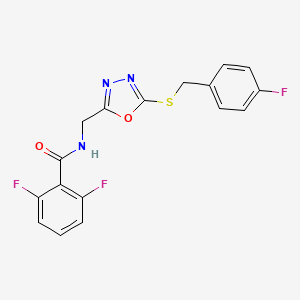
![5-(4-bromo-2-fluorobenzyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2378665.png)
![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-7-ethoxybenzofuran-2-carboxamide](/img/structure/B2378666.png)
![N-(3,4-dichlorophenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B2378668.png)